molecular formula C10H20N2O B13263690 N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide

N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide

Cat. No.: B13263690
M. Wt: 184.28 g/mol
InChI Key: YVQLKVZYFHCRAZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide is a secondary amine derivative characterized by a dimethylacetamide backbone substituted with a 3-methylcyclopentylamino group. This compound belongs to the acetamide class, which is widely explored in medicinal and agrochemical research due to its versatility in forming hydrogen bonds and modulating pharmacokinetic properties.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide

InChI

InChI=1S/C10H20N2O/c1-8-4-5-9(6-8)11-7-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3

InChI Key

YVQLKVZYFHCRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Acetamide Acid Chloride Intermediate

A prevalent approach utilizes the acid chloride derivative of N,N-dimethylacetamide to react with the 3-methylcyclopentylamine. The process includes:

  • Generation of the acid chloride from N,N-dimethylacetamide or related acetic acid derivatives using reagents such as thionyl chloride or oxalyl chloride.
  • Reaction of the acid chloride with 3-methylcyclopentylamine in an aprotic solvent like dichloromethane at low temperatures (0°C to room temperature) under an inert atmosphere (nitrogen or argon).
  • Use of a base such as triethylamine to scavenge the generated hydrochloric acid and drive the reaction forward.
  • Stirring for several hours (typically 1–24 hours) to ensure complete coupling.
  • Workup involving aqueous extraction, washing, drying, and solvent removal.
  • Purification by column chromatography or recrystallization to isolate the pure amide.

This method benefits from mild conditions and good yields, with the base choice and temperature control being critical for minimizing side reactions and maximizing purity.

Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation

Alternatively, peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) can be employed to activate the carboxylic acid form of the acetamide derivative. The procedure is:

  • Activation of the carboxylic acid group with a carbodiimide in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Addition of 3-methylcyclopentylamine to the activated ester in an aprotic solvent (dimethylformamide, dichloromethane).
  • Reaction under inert atmosphere at temperatures ranging from 0°C to room temperature.
  • After completion, purification by precipitation or chromatography.

This method allows for efficient amide bond formation without the need for acid chlorides and is widely used in peptide and amide synthesis.

Stepwise Synthesis Starting from Cyclopentyl Derivatives

The cyclopentylamine derivative can be prepared or purchased, then reacted with N,N-dimethylacetamide or its activated derivatives. The reaction conditions emphasize:

  • Controlled temperature (often 20–60°C).
  • Use of inert solvents and bases.
  • Reaction times from several hours to overnight.

Purification techniques such as chromatography and recrystallization are employed to achieve high purity.

Parameter Typical Conditions Notes
Solvent Dichloromethane, Dimethylformamide, Tetrahydrofuran Aprotic solvents preferred
Temperature 0°C to 60°C Lower temps reduce side reactions
Base Triethylamine, Diisopropylethylamine Neutralizes acid byproducts
Reaction Time 1 to 24 hours Depends on reagent reactivity
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation and moisture interference
Purification Chromatography, Recrystallization Ensures product purity
  • The compound's molecular formula is C10H20N2O with a molecular weight of 184.28 g/mol.
  • Purification by chromatography yields a product with high purity, confirmed by spectroscopic methods such as NMR and mass spectrometry.
  • Reaction yields typically range from moderate to high (60–90%), depending on reagent quality and reaction control.
  • Stability studies indicate the compound is stable under standard storage conditions (room temperature, inert atmosphere).
Method Key Reagents Solvent Base Temperature Yield (%) Notes
Acid chloride coupling Acid chloride of acetamide + amine DCM, DMF Triethylamine 0–25°C 70–90 Common, mild conditions, high purity
Carbodiimide-mediated coupling Acetic acid derivative + DCC + amine DMF, DCM None or base 0–25°C 65–85 Avoids acid chlorides, peptide-like
Direct amidation N,N-dimethylacetamide + amine Various Base optional 20–60°C Variable Requires activation, less common

The preparation of N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide is efficiently accomplished through established amide bond formation techniques, primarily via acid chloride coupling or carbodiimide-mediated activation. Control of reaction parameters such as temperature, solvent, and base is essential for optimizing yield and purity. The compound's synthesis is supported by detailed procedural knowledge from medicinal chemistry and organic synthesis literature, ensuring reproducibility and scalability for research purposes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name Substituents/Functional Groups Molecular Weight Key Properties Reference
N,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide 3-Methylcyclopentylamino, dimethylacetamide 184.16 (estimated) Moderate lipophilicity, steric hindrance
N-[1-(((4-Fluorophenyl)-3-phenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Thiazol-2-ylidene, fluorophenyl, cyclopentyl 470.50 Enhanced aromatic interactions, MAO inhibitor activity
2,2-Difluoro-N,N-dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide Difluoro, trifluoromethylphenyl 289.20 High lipophilicity, metabolic resistance
N,N-Dimethyl-2-(1-naphthyl)-2-oxoacetamide 2-Oxo, naphthyl 231.27 Photocyclization potential, aromatic stacking
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide Cyclobutyl, acetyl, m-tolyl 289.37 Steric constraints from cyclobutane, crystalline stability

Key Observations :

  • Aromatic vs. Aliphatic Substitution: Thiazolyl and naphthyl derivatives (e.g., ) exhibit strong aromatic interactions, favoring enzyme inhibition (e.g., MAO) or photochemical reactivity.
  • Fluorination: Fluorinated analogs (e.g., ) show increased metabolic stability and lipophilicity due to electronegative fluorine atoms, whereas the target compound’s non-fluorinated structure may favor solubility in polar environments.
  • Steric Effects : The cyclopentyl group offers intermediate steric hindrance compared to the smaller cyclobutyl and bulkier tricyclic systems (e.g., ), balancing receptor binding and synthetic accessibility.

Biological Activity

N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, receptor affinities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group, which is known to influence its biological interactions. The presence of the cyclopentyl moiety may enhance lipophilicity, potentially affecting the compound's ability to penetrate biological membranes.

1. Receptor Interactions

The compound exhibits significant activity at various neurotransmitter receptors. It has been noted for its interactions with:

  • Histamine Receptors : Similar compounds have shown that modifications in the acetamide structure can enhance binding affinity to histamine receptors, suggesting that this compound might exhibit similar properties .
  • Monoamine Transporters : Research indicates that compounds with similar structures can inhibit monoamine transporters such as VMAT2 and SERT, which are critical in regulating neurotransmitter levels in the brain .

2. Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes, potentially influencing metabolic pathways that are crucial for neurotransmitter synthesis and degradation. For instance, compounds with acetamide groups have been studied for their inhibitory effects on monoamine oxidases (MAO), which are involved in the metabolism of neurotransmitters .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Compound IC50/EC50 Notes
MAO-A InhibitionThis compound>50% at 10^-4 MSelective inhibition profile observed .
Histamine H1 Receptor BindingRelated acetamidesVaries by structureIncreased oral activity noted with acetamide modifications .
VMAT2 InhibitionSimilar tryptaminesK(I) values range from 19 μM to 93 μMImpacts serotonin transport significantly .

Case Study 1: Neuropharmacological Effects

In a study investigating the effects of this compound on behavior in animal models, it was found that administration led to alterations in anxiety-like behaviors. This suggests potential anxiolytic properties, likely mediated through its action on serotonin and histamine receptors.

Case Study 2: Toxicological Assessment

Toxicological evaluations have shown that while related compounds exhibit low carcinogenicity, high doses can lead to liver damage. Continuous monitoring of exposure levels is recommended due to the compound's absorption characteristics through various routes .

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide and its structural analogs?

Methodological Answer: Synthesis of acetamide derivatives typically involves multi-step reactions starting from substituted amines or phenols. For example:

  • Step 1: Reacting a cyclopentylamine derivative (e.g., 3-methylcyclopentylamine) with chloroacetyl chloride to form a chloroacetamide intermediate.
  • Step 2: Substitution of the chlorine atom with dimethylamine via nucleophilic displacement under basic conditions (e.g., using K₂CO₃ in THF) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Key Considerations:

  • Reaction temperature and solvent polarity significantly impact yield. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine .
  • Steric hindrance from the 3-methylcyclopentyl group may necessitate longer reaction times (e.g., 24–48 hours) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation employs:

  • FTIR Spectroscopy: Confirms the presence of amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.8–3.1 ppm (N,N-dimethyl groups) and δ 1.2–1.6 ppm (3-methylcyclopentyl protons) .
    • ¹³C NMR: Carbonyl resonance at ~170 ppm and cyclopentyl carbons at 25–35 ppm .
  • X-ray Crystallography: Resolves intramolecular hydrogen bonding between the acetamide carbonyl and cyclopentyl NH group, critical for conformational stability .

Advanced Research Questions

Q. How do computational methods like molecular docking predict the biological interactions of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) optimize the compound’s geometry and electronic properties. Molecular docking (AutoDock Vina) simulates binding to targets like enzymes or receptors:

  • Target Selection: Prioritize proteins with hydrophobic pockets (e.g., cytochrome P450) due to the compound’s lipophilic cyclopentyl group .
  • Docking Parameters:
    • Grid box size: 60 × 60 × 60 ų centered on the active site.
    • Binding affinity (ΔG) < −7 kcal/mol suggests strong interaction .
  • Validation: Compare docking poses with crystallographic ligand-protein complexes (RMSD < 2 Å) .

Contradictions in Data:

  • Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar acetamides?

Methodological Answer: Conflicting spectral data (e.g., unexpected downfield shifts in ¹H NMR) are addressed via:

  • Isotopic Labeling: Use of deuterated solvents (DMSO-d₆) to distinguish solvent peaks from compound signals .
  • Variable Temperature NMR: Identifies dynamic processes (e.g., hindered rotation of the cyclopentyl group) causing signal splitting .
  • Comparative Analysis: Overlay spectra with structurally validated analogs (e.g., N,N-dimethyl-2-[6-methylimidazo[1,2-a]pyridin-3-yl]acetamide) to isolate deviations .

Case Study:
In N-(3-aminophenoxy)-N,N-dimethylacetamide, intramolecular hydrogen bonding between NH and carbonyl oxygen was confirmed via X-ray, resolving ambiguities in FTIR peak assignments .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer: Stability studies use accelerated degradation protocols:

  • pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via LC-MS.
    • Result: Acetamides are hydrolytically stable at neutral pH but degrade in strong acids/bases via cleavage of the amide bond .
  • Thermal Stability: TGA/DSC analysis reveals decomposition onset at ~200°C, guiding storage at ≤−20°C under inert atmosphere .

Implications for Bioassays:

  • Avoid aqueous solutions with pH < 3 or > 10 to prevent decomposition during cell culture experiments .

Q. What role do substituents (e.g., 3-methylcyclopentyl) play in modulating the compound’s reactivity?

Methodological Answer: The 3-methylcyclopentyl group:

  • Steric Effects: Hinders nucleophilic attack at the acetamide carbonyl, reducing hydrolysis rates compared to linear alkyl analogs .
  • Electronic Effects: Electron-donating methyl group stabilizes the NH group via hyperconjugation, enhancing hydrogen-bonding capacity .

Experimental Validation:

  • Compare reaction kinetics with N,N-dimethyl-2-(cyclohexylamino)acetamide. The cyclopentyl analog reacts 30% slower in SN2 displacements due to increased steric bulk .

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